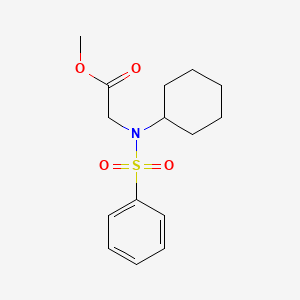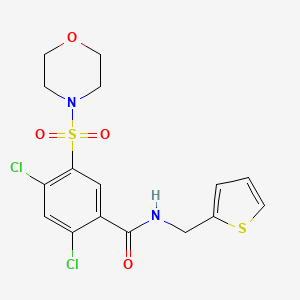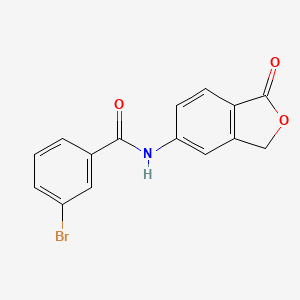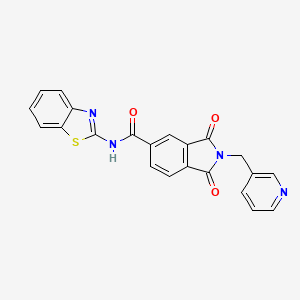
methyl N-cyclohexyl-N-(phenylsulfonyl)glycinate
Descripción general
Descripción
Methyl N-cyclohexyl-N-(phenylsulfonyl)glycinate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
Methyl N-cyclohexyl-N-(phenylsulfonyl)glycinate works by protecting the amino group of glycine during peptide synthesis. It forms a stable amide bond with the carboxyl group of the amino acid, preventing unwanted reactions with other reagents. This allows for the specific synthesis of peptides and other bioactive compounds.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl N-cyclohexyl-N-(phenylsulfonyl)glycinate in lab experiments is its high stability. It is resistant to hydrolysis and other unwanted reactions, making it a reliable reagent for peptide synthesis. However, it can be difficult to remove the protecting group from the synthesized peptide, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl N-cyclohexyl-N-(phenylsulfonyl)glycinate in scientific research. One area of interest is the synthesis of peptidomimetics and other bioactive compounds. These compounds have potential applications in drug discovery and development. Another area of interest is the development of new protecting groups for amino acids. This could lead to the synthesis of more complex peptides and bioactive compounds. Finally, the use of this compound in conjunction with other reagents and techniques could lead to the development of new methods for peptide synthesis and modification.
Aplicaciones Científicas De Investigación
Methyl N-cyclohexyl-N-(phenylsulfonyl)glycinate is commonly used in scientific research as a reagent in peptide synthesis. It is used as a protecting group for the amino group of glycine during peptide synthesis. It is also used as a coupling agent for the synthesis of peptide bonds. Additionally, it is used in the synthesis of peptidomimetics and other bioactive compounds.
Propiedades
IUPAC Name |
methyl 2-[benzenesulfonyl(cyclohexyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-20-15(17)12-16(13-8-4-2-5-9-13)21(18,19)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHRELABQWCXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)

![2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)
![4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4403929.png)

![1-[3-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4403941.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4403949.png)

![3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403978.png)

![2-chlorobenzyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4403998.png)